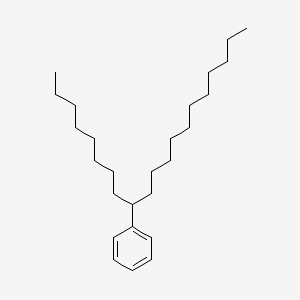

9-Phenyleicosane

Description

Properties

CAS No. |

2398-65-4 |

|---|---|

Molecular Formula |

C26H46 |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

icosan-9-ylbenzene |

InChI |

InChI=1S/C26H46/c1-3-5-7-9-11-12-13-15-18-22-25(26-23-19-16-20-24-26)21-17-14-10-8-6-4-2/h16,19-20,23-25H,3-15,17-18,21-22H2,1-2H3 |

InChI Key |

KZUKFVROQBTEQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CCCCCCCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Phenyleicosane

Established Reaction Pathways for Phenylalkane Construction

The construction of the phenylalkane framework of 9-phenyleicosane can be achieved through several well-established reaction pathways in organic chemistry. These methods primarily include alkylation reactions, such as Friedel-Crafts alkylation and coupling reactions, as well as hydrogenation and reduction strategies.

Alkylation Reactions (e.g., Friedel-Crafts Alkylation, Coupling Reactions)

Friedel-Crafts Alkylation: This is a classic and widely used method for attaching an alkyl group to an aromatic ring. libretexts.orglibretexts.org In the context of this compound synthesis, this would typically involve the reaction of benzene (B151609) with a suitable 20-carbon electrophile in the presence of a Lewis acid catalyst. libretexts.org Common Lewis acids used for this purpose include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). organic-chemistry.org

The electrophile can be an alkene, such as eicosene, or an alkyl halide, like 9-bromoeicosane. When using an alkene like 9-eicosene (B13977957), the Lewis acid protonates the double bond, generating a secondary carbocation at either the C9 or C10 position. This carbocation then undergoes electrophilic attack on the benzene ring to form this compound. However, a significant challenge with Friedel-Crafts alkylation using long-chain alkenes or primary/secondary alkyl halides is the potential for carbocation rearrangements, which can lead to a mixture of isomeric products. libretexts.orgmasterorganicchemistry.comopenstax.org For instance, the initially formed secondary carbocation could undergo a hydride shift to form a more stable carbocation at a different position on the eicosane (B133393) chain, resulting in isomers other than the desired this compound. openstax.org

To circumvent the issue of rearrangements, a two-step approach involving Friedel-Crafts acylation followed by reduction can be employed. This would involve reacting benzene with eicosanoyl chloride in the presence of a Lewis acid to form 1-phenyl-1-eicosanone. The subsequent reduction of the ketone functionality, for example, through a Clemmensen or Wolff-Kishner reduction, would yield the desired this compound without the risk of skeletal rearrangement of the alkyl chain.

Coupling Reactions: Modern cross-coupling reactions offer an alternative and often more selective route to this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal complex, most commonly palladium or nickel.

Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, can be reacted with 9-bromoeicosane. mnstate.edumasterorganicchemistry.com This nucleophilic substitution reaction would directly form the carbon-carbon bond between the phenyl ring and the eicosane chain at the desired position. The reaction is generally straightforward, but care must be taken to use anhydrous conditions as Grignard reagents are highly sensitive to moisture. wisc.eduyoutube.com

Kumada Coupling: This reaction involves the coupling of a Grignard reagent (e.g., phenylmagnesium bromide) with an organic halide (e.g., 9-bromoeicosane) in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is particularly effective for the formation of C(sp²)-C(sp³) bonds.

Below is a representative table illustrating typical conditions for these alkylation reactions.

| Reaction | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Friedel-Crafts Alkylation | Benzene, 9-Eicosene | AlCl₃ | Benzene (excess) | 0-50 | 60-80 |

| Grignard Reaction | Phenylmagnesium bromide, 9-Bromoeicosane | - | Diethyl ether | Reflux | 70-90 |

| Kumada Coupling | Phenylmagnesium bromide, 9-Bromoeicosane | Ni(dppp)Cl₂ | THF | Room Temp | 80-95 |

Hydrogenation and Reduction Strategies

Hydrogenation is a key strategy when the synthesis of this compound proceeds through an unsaturated intermediate. For instance, if the initial alkylation or coupling reaction yields an unsaturated precursor like 9-phenyl-x-eicosene (where 'x' denotes the position of a double bond), a subsequent hydrogenation step is necessary to obtain the fully saturated alkyl chain.

Catalytic hydrogenation is the most common method, employing a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is typically carried out under an atmosphere of hydrogen gas. This process effectively reduces the carbon-carbon double or triple bonds to single bonds.

For example, if 9-phenyleicosatriene were synthesized, it could be fully hydrogenated to this compound. The conditions for such a reaction are generally mild and yields are often quantitative.

| Precursor | Catalyst | Solvent | Pressure (atm) | Temperature (°C) |

| 9-Phenyl-x-eicosene | 10% Pd/C | Ethanol | 1-5 | 25-50 |

| 9-Phenyleicosatriene | PtO₂ | Acetic Acid | 1-5 | 25-50 |

Stereoselective Synthesis Approaches for Analogues

The synthesis of specific stereoisomers of analogues of this compound, particularly those with chiral centers, requires stereoselective synthetic methods. While this compound itself is achiral if the eicosane chain is unsubstituted, the introduction of substituents on the chain or the use of chiral precursors can lead to chiral analogues.

One approach involves the use of a chiral auxiliary . A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org For instance, a chiral auxiliary could be attached to the eicosanoyl chloride in a Friedel-Crafts acylation, directing the subsequent reduction of the ketone to a specific stereoisomer of the corresponding alcohol. This alcohol could then be further manipulated to yield a chiral analogue of this compound.

Another strategy is the use of chiral catalysts in coupling reactions. Asymmetric Suzuki-Miyaura or Kumada couplings, employing chiral ligands on the palladium or nickel catalyst, can be used to create a stereogenic center at the point of C-C bond formation. chemrxiv.orgnih.gov This would be relevant for synthesizing analogues where the phenyl group is attached to a chiral carbon. For example, the enantioselective synthesis of gem-diarylalkanes has been achieved using transition metal-catalyzed asymmetric arylations. nih.govrsc.orgrsc.org

Novel Catalytic Systems in this compound Synthesis

Recent advancements in catalysis have led to the development of more efficient and environmentally benign methods for the synthesis of long-chain alkylbenzenes like this compound.

Zeolite Catalysts: In Friedel-Crafts alkylation, traditional Lewis acids like AlCl₃ are often used in stoichiometric amounts and can generate significant waste. Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as promising solid acid catalysts for this reaction. mdpi.comresearchgate.net They offer several advantages, including shape selectivity, reusability, and reduced environmental impact. rsc.org For the synthesis of linear alkylbenzenes, zeolites like H-Y and H-beta have shown good activity and selectivity. mdpi.comresearchgate.net The shape-selective nature of zeolites can also help to control the regioselectivity of the alkylation, potentially favoring the formation of the desired this compound isomer. iitm.ac.in

Lanthanide Triflates: Lanthanide triflates (Ln(OTf)₃) are another class of water-tolerant Lewis acids that have been successfully employed in Friedel-Crafts reactions. wikipedia.orgchemeurope.com They can be used in catalytic amounts and are often recoverable and reusable. chempedia.info Their catalytic activity can be tuned by changing the lanthanide metal, offering a way to optimize the reaction for specific substrates. acs.org

Supported Catalysts: Immobilizing homogeneous catalysts on solid supports is a strategy to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. For instance, palladium or nickel catalysts for coupling reactions can be supported on materials like silica (B1680970), alumina, or polymers.

Optimization of Reaction Parameters and Yields for this compound Production

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include temperature, catalyst loading, reactant molar ratio, and reaction time.

Temperature: The reaction temperature can have a significant impact on both the reaction rate and selectivity. numberanalytics.com In Friedel-Crafts alkylation, higher temperatures generally increase the reaction rate but can also promote side reactions and carbocation rearrangements. researchgate.net Therefore, a careful balance must be found to achieve a good yield of the desired product.

Catalyst Loading: The amount of catalyst used can also affect the reaction outcome. researchgate.net In general, increasing the catalyst loading will increase the reaction rate, but beyond a certain point, it may not lead to a significant improvement in yield and will increase the cost of the synthesis. For heterogeneous catalysts, the catalyst loading also influences the number of available active sites.

Reactant Molar Ratio: The molar ratio of the reactants, for example, benzene to the alkylating agent in a Friedel-Crafts reaction, can influence the extent of polyalkylation. Using a large excess of benzene can help to minimize the formation of di- and tri-alkylated products.

The following table provides a hypothetical example of how reaction parameters could be optimized for the Friedel-Crafts alkylation of benzene with 9-eicosene to maximize the yield of this compound.

| Entry | Benzene:Eicosene Ratio | Catalyst (AlCl₃) Loading (mol%) | Temperature (°C) | Time (h) | Yield of this compound (%) |

| 1 | 5:1 | 10 | 25 | 4 | 65 |

| 2 | 10:1 | 10 | 25 | 4 | 75 |

| 3 | 10:1 | 5 | 25 | 4 | 68 |

| 4 | 10:1 | 10 | 0 | 4 | 55 |

| 5 | 10:1 | 10 | 25 | 8 | 78 |

Mechanistic Investigations of this compound Formation

The formation of this compound via Friedel-Crafts alkylation proceeds through a well-established electrophilic aromatic substitution mechanism.

Mechanism with an Alkene (9-Eicosene):

Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) activates the alkene by protonation, which can be initiated by trace amounts of a protic acid or by the Lewis acid itself acting as a Brønsted acid promoter. This generates a secondary carbocation at the C9 position of the eicosane chain.

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile and attacks the carbocation. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com

Deprotonation: A weak base, such as the [AlCl₃OH]⁻ complex, removes a proton from the carbon atom of the benzene ring that is attached to the eicosyl group. This restores the aromaticity of the ring and regenerates the catalyst, yielding this compound. youtube.comyoutube.com

Carbocation Rearrangements: A critical aspect of the mechanism when using long-chain alkylating agents is the potential for carbocation rearrangements. khanacademy.orgquora.com The initially formed secondary carbocation at the C9 position can undergo a 1,2-hydride shift to form a more stable secondary carbocation at an adjacent carbon. masterorganicchemistry.com This process can continue along the chain, leading to a mixture of phenyleicosane isomers. The extent of rearrangement is influenced by the reaction conditions, particularly the temperature and the nature of the catalyst. Computational studies on the alkylation of benzene with olefins have provided insights into the energetics of these rearrangement pathways. rsc.org

Advanced Structural Elucidation and Characterization of 9 Phenyleicosane

High-Resolution Spectroscopic Techniques for Molecular Architecture Confirmation

Spectroscopic techniques are fundamental in confirming the molecular structure of 9-Phenyleicosane, which consists of a phenyl group attached to the ninth carbon of a twenty-carbon alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. conductscience.com For this compound, ¹H and ¹³C NMR spectra provide characteristic signals for both the aromatic and aliphatic portions of the molecule.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals corresponding to the different types of protons. The aromatic protons of the phenyl group typically appear in the downfield region, around 7.1-7.3 ppm. uwimona.edu.jm The benzylic proton (the CH group to which the phenyl ring is attached) would be observed further upfield. The numerous methylene (B1212753) (CH₂) and methyl (CH₃) protons of the long alkyl chain produce a complex set of signals in the upfield region, generally between 0.8 and 1.6 ppm. uwimona.edu.jm

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons of the phenyl group would show signals in the range of 125-145 ppm. The benzylic carbon would appear at a distinct chemical shift, and the aliphatic carbons of the eicosane (B133393) chain would produce a series of signals in the upfield region (approximately 14-40 ppm). uwimona.edu.jm

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are invaluable for confirming the assignments made from 1D spectra. uni-ruse.bgmdpi.com COSY spectra would show correlations between adjacent protons, helping to trace the connectivity within the alkyl chain and its attachment to the phenyl ring. HMQC would correlate each proton signal with its directly attached carbon, confirming the C-H connections.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅) | ~7.1-7.3 | ~125-145 |

| Benzylic Proton (C₉-H) | ~2.5-2.8 | ~40-45 |

| Alkyl Protons (CH₂, CH₃) | ~0.8-1.6 | ~14-40 |

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the eicosane chain appear just below 3000 cm⁻¹. Bending vibrations for the alkyl chain (CH₂ and CH₃) are found in the 1470-1370 cm⁻¹ region. The presence of the phenyl group gives rise to characteristic C=C stretching vibrations within the ring (around 1600-1450 cm⁻¹) and out-of-plane C-H bending vibrations that can indicate the substitution pattern. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net Aromatic ring vibrations, particularly the "ring breathing" mode, often give a strong signal in the Raman spectrum. mdpi.com The long alkyl chain would also contribute to the spectrum, with characteristic C-C stretching and CH₂ twisting and rocking modes.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | <3000 | IR, Raman |

| Aromatic C=C Stretch | ~1600-1450 | IR, Raman |

| Alkyl CH₂/CH₃ Bend | ~1470-1370 | IR |

Advanced Mass Spectrometry (MS) for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. chemguide.co.uklibretexts.org

Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between isomers of long-chain alkylbenzenes. core.ac.uknih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to fragmentation. researchgate.net

Collision-Induced Dissociation (CID): When subjected to CID, the this compound molecular ion will fragment at the weakest bonds. A primary fragmentation pathway for linear alkylbenzenes is benzylic cleavage, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, or a related substituted benzyl (B1604629) cation. usgs.gov Other fragment ions would result from cleavage at different points along the alkyl chain, producing a series of alkyl cations. libretexts.org The specific pattern of these fragment ions can help to confirm the position of the phenyl group on the eicosane chain.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.netmeasurlabs.combioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. researchgate.net For this compound (C₂₆H₄₆), HRMS can confirm the molecular formula by matching the measured accurate mass to the calculated theoretical mass, thereby distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Table 3: Major Mass Spectral Fragments for this compound

| Fragment Ion | m/z (Nominal) | Proposed Structure |

|---|---|---|

| [C₂₆H₄₆]⁺ | 358 | Molecular Ion |

| [C₇H₇]⁺ | 91 | Tropylium Ion |

| [C₈H₉]⁺ | 105 | Substituted Benzyl Cation |

Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis

Chromatography is essential for assessing the purity of a this compound sample and for separating it from its various structural isomers. moravek.com

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a primary technique for analyzing volatile compounds like this compound. usgs.govnih.gov The compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. thermofisher.com The retention time of this compound is characteristic of the compound under specific GC conditions. By analyzing the resulting chromatogram, the purity of the sample can be determined by comparing the area of the this compound peak to the total area of all peaks. royed.inyoutube.com GC can also separate different positional isomers of phenyleicosane, as they will have slightly different retention times.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography (HPLC) is another powerful separation technique that can be used for purity assessment and isomer analysis. sciex.comwalshmedicalmedia.comchromatographyonline.com In reversed-phase HPLC, this compound, being a nonpolar molecule, would be strongly retained on a nonpolar stationary phase and eluted with a nonpolar mobile phase. theseus.fi HPLC is particularly useful for separating isomers that may not be fully resolved by GC. researchgate.net The use of a photodiode array (PDA) detector can provide UV spectral information, which aids in peak identification and purity assessment. sepscience.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds. drawellanalytical.com The process involves separating components of a mixture in the gas chromatograph followed by detection and analysis by the mass spectrometer. innovatechlabs.com For this compound, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. innovatechlabs.com Due to its high boiling point, an appropriate temperature program is required to ensure elution from the column in a reasonable time.

Upon elution, the this compound molecule enters the mass spectrometer's ion source, typically undergoing electron ionization (EI). This high-energy process fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. nist.gov The mass spectrum of this compound would be characterized by a molecular ion peak ([M]⁺) corresponding to its molecular weight (358.65 g/mol ) and a series of fragment ions.

Key fragmentation patterns for alkylbenzenes include:

Benzylic cleavage: Fission of the bond beta to the aromatic ring is highly favored. For this compound, this would result in the loss of an undecyl radical (C₁₁H₂₃) or an octyl radical (C₈H₁₇), although the most prominent peak from this type of cleavage is often the tropylium ion.

Tropylium ion: A characteristic and often the most abundant ion for alkylbenzenes is the tropylium cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, formed via rearrangement.

Alkyl fragments: A series of peaks corresponding to the successive loss of CₙH₂ₙ₊₁ fragments from the long aliphatic chain.

The combination of the retention time from the GC and the fragmentation pattern from the MS allows for unambiguous identification of this compound in a sample. innovatechlabs.comnist.gov

Table 1: Predicted Key Mass Fragments for this compound in Electron Ionization GC-MS This table presents hypothetical data based on common fragmentation patterns for alkylbenzenes.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Description |

|---|---|---|

| 358 | [C₂₆H₄₆]⁺ | Molecular Ion (M⁺) |

| 217 | [C₁₅H₂₅]⁺ | Result of cleavage at the benzylic position (loss of C₁₁H₂₃) |

| 105 | [C₈H₉]⁺ | Phenyl-ethyl fragment, often seen in alkylbenzenes |

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com The separation is based on the interactions of the compound with a stationary phase (packed in a column) and a liquid mobile phase. phenomenex.com For a non-polar molecule like this compound, reversed-phase HPLC is the most suitable mode. ru.ac.zaphenomenex.com In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. phenomenex.com Non-polar compounds like this compound interact more strongly with the stationary phase and thus have longer retention times. phenomenex.com

A critical aspect of HPLC analysis is the detector used to monitor the column eluent. shimadzu.eu Since this compound lacks a significant chromophore, it does not absorb ultraviolet or visible light strongly, making standard UV-Vis detectors less effective. mastelf.com Therefore, advanced "universal" detectors are required. shimadzu.eu

Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. It is a universal detector suitable for non-chromophoric compounds and is compatible with gradient elution. juniperpublishers.com

Refractive Index (RI) Detector: An RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. While universal, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution, which limits its flexibility. mastelf.comjuniperpublishers.com

Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) provides high sensitivity and specificity. The analyte must be ionized before entering the mass analyzer. For non-polar compounds like this compound, atmospheric pressure chemical ionization (APCI) would be a more suitable interface than electrospray ionization (ESI). LC-MS can confirm the molecular weight and provide structural information. juniperpublishers.com

Table 2: Comparison of HPLC Detectors for the Analysis of this compound

| Detector Type | Principle | Suitability for this compound | Advantages | Limitations |

|---|---|---|---|---|

| UV-Visible (UV-Vis) | Measures absorbance of light mastelf.com | Low | Common, robust mastelf.com | Insensitive to compounds without chromophores mastelf.com |

| Refractive Index (RI) | Measures changes in refractive index juniperpublishers.com | High | Universal for all compounds shimadzu.eu | Temperature sensitive, not gradient compatible juniperpublishers.com |

| Evaporative Light Scattering (ELSD) | Measures light scattered by analyte particles after solvent evaporation juniperpublishers.com | High | Universal, gradient compatible juniperpublishers.com | Analyte must be non-volatile shimadzu.eu |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized analytes juniperpublishers.com | High | High sensitivity and specificity, provides structural data juniperpublishers.com | Higher cost and complexity |

Table 3: Exemplar Reversed-Phase HPLC Method for this compound This table presents a hypothetical HPLC method.

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecyl-silica), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic elution with Methanol/Acetonitrile (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min) |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated, which in turn reveals the exact position of each atom, as well as bond lengths and angles.

While no specific crystal structure for this compound has been reported in the surveyed literature, the technique is widely applied to analogous long-chain alkylbenzenes and related molecules to study their solid-state packing and conformation. capes.gov.bracs.orgcapes.gov.br Obtaining a single crystal of sufficient quality is the primary challenge for a flexible molecule like this compound. If a suitable crystal were grown, X-ray diffraction analysis would provide unequivocal proof of its structure.

The analysis would yield precise data on:

The conformation of the eicosane chain (e.g., all-trans or gauche conformations).

The orientation of the phenyl group relative to the alkyl chain.

The intermolecular packing arrangement within the crystal lattice, governed by van der Waals forces.

Table 4: Typical Crystallographic Parameters Determined by X-ray Diffraction This table lists the type of data that would be generated from a successful crystallographic analysis.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Volume (V) | The volume of the unit cell. |

| Calculated Density (Dx) | The theoretical density of the material based on the crystal structure. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chiral Analysis Methodologies for Enantiomeric Purity Assessment

The structure of this compound contains a chiral center at the C9 carbon atom, the point of attachment for the phenyl group. This chirality means the molecule exists as a pair of non-superimposable mirror images called enantiomers: (R)-9-phenyleicosane and (S)-9-phenyleicosane. sigmaaldrich.com These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral entities. Therefore, specialized analytical techniques are required to separate and quantify them. wikipedia.org

The most powerful and widely used method for chiral analysis is chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC). sygnaturediscovery.comcsfarmacie.czjiangnan.edu.cn This technique utilizes a Chiral Stationary Phase (CSP), which is a solid support that has been modified with a chiral selector. sygnaturediscovery.com

The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of this compound and the chiral selector of the CSP. sigmaaldrich.com Because these diastereomeric complexes have different energies and stabilities, one enantiomer will interact more strongly with the CSP and be retained longer on the column, while the other will elute more quickly. This differential retention allows for their separation and subsequent quantification by a detector. csfarmacie.cz Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective for separating a broad range of chiral compounds and would be a primary choice for developing a method for this compound. mdpi.com

The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess (% ee), a measure of the chiral purity, can be calculated from the relative areas of the two peaks.

Table 5: Hypothetical Chiral HPLC Method for Enantiomeric Purity Assessment of this compound This table outlines a hypothetical method for chiral separation.

| Parameter | Condition |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 250 x 4.6 mm) |

| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detector | UV at 254 nm (for the phenyl group) or ELSD |

| Expected Outcome | Baseline separation of (R)- and (S)-9-phenyleicosane peaks. |

| Key Performance Metrics | Separation Factor (α): Ratio of retention factors (k'₂/k'₁). A value > 1 indicates separation. Resolution (Rs): A measure of the degree of separation between the two peaks. A value ≥ 1.5 indicates baseline resolution. |

Chemical Reactivity and Mechanistic Investigations of 9 Phenyleicosane

Oxidation Pathways and Mechanisms of Alkyl-Aromatic Systems

The oxidation of 9-phenyleicosane, a model for long-chain alkyl-aromatic systems, can proceed through several distinct pathways, influenced by the nature of the oxidant and reaction conditions. The primary sites of oxidative attack are the benzylic carbon and the aromatic ring.

With strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), the reaction typically occurs at the benzylic position—the carbon atom directly attached to the aromatic ring. masterorganicchemistry.comlibretexts.org This process, known as side-chain oxidation, requires the presence of at least one benzylic hydrogen. The benzylic carbon is oxidized to a carboxylic acid group, while the remaining carbon-carbon bonds in the alkyl chain are cleaved. libretexts.org For this compound, this would result in the formation of benzoic acid. The mechanism for this reaction is complex but is thought to be initiated by the abstraction of a hydrogen atom in a free-radical process. masterorganicchemistry.comyoutube.com

In biological or microbial systems, the oxidation mechanism can differ significantly. For instance, the oxidation of 3-phenyleicosane (B13798838) by the bacterium Nocardia opaca has been shown to yield phenylethylacetic acid. annualreviews.org This product suggests an initial oxidation at the terminal carbon of the alkyl chain, followed by successive rounds of β-oxidation, a common metabolic pathway for breaking down long fatty acid chains. annualreviews.orgnih.gov This pathway systematically removes two-carbon units from the alkyl chain.

Atmospheric oxidation, primarily initiated by hydroxyl (OH) radicals, presents another set of pathways. acs.orgsioc-journal.cn For aromatic hydrocarbons, these reactions can lead to the formation of phenols, aldehydes, epoxides, or bicyclic peroxy radicals, depending on environmental factors like NOx concentrations. sioc-journal.cn

Catalytic oxidation offers a route to selectively target either the aromatic or aliphatic portion of the molecule. Studies on similar long-chain alkylated aromatics (with alkyl chains >C8) using tungsten-based catalysts have demonstrated a high selectivity for oxidizing the aromatic carbon, even in nonpolar solvents. cardiff.ac.uk Similarly, ruthenium-based catalysts show a strong preference for oxidizing the aromatic ring over the aliphatic chain. cardiff.ac.uk

Table 1: Summary of Oxidation Products of this compound under Different Conditions

| Oxidizing Agent/System | Primary Product(s) | Reaction Pathway |

| Potassium Permanganate (KMnO₄) | Benzoic Acid | Benzylic C-H oxidation and chain cleavage libretexts.org |

| Nocardia opaca (microbial) | Phenylethylacetic Acid (by analogy) | Terminal oxidation followed by β-oxidation annualreviews.org |

| Atmospheric OH Radicals | Phenols, Aldehydes, Epoxides | Radical-initiated atmospheric oxidation sioc-journal.cn |

| Tungsten/Peroxide Catalyst | Oxidized Aromatic Ring Derivatives | Selective catalytic oxidation of the aromatic moiety cardiff.ac.ukcardiff.ac.uk |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Aliphatic Moieties

The dual nature of this compound, with its aromatic ring and long aliphatic chain, allows for distinct substitution reactions on each moiety.

Electrophilic Substitution on the Aromatic Moiety The phenyl group of this compound is an electron-rich system susceptible to electrophilic aromatic substitution. youtube.com The long alkyl group is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions. byjus.com Common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), a powerful electrophile that substitutes a hydrogen on the ring. youtube.comyoutube.com

Halogenation: Reaction with a halogen like chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) generates a halonium ion (e.g., Cl⁺) that attacks the ring. youtube.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) leads to the substitution of a hydrogen with a sulfonic acid group (-SO₃H). byjus.com

Nucleophilic Substitution on the Aliphatic Moiety The saturated eicosane (B133393) chain is generally unreactive toward nucleophiles. However, it can be made susceptible to nucleophilic substitution by first introducing a leaving group, typically a halogen, via a free-radical reaction (see section 4.4). savemyexams.com If this compound is converted to 9-bromo-9-phenyleicosane, the bromine atom can be replaced by a nucleophile (e.g., OH⁻, CN⁻). youtube.com

Because the halogen is attached to a secondary carbon that is also benzylic, the substitution can proceed via two mechanisms:

SN1 (Substitution Nucleophilic Unimolecular): A two-step process where the leaving group departs first to form a stable secondary benzylic carbocation intermediate, which is then attacked by the nucleophile. savemyexams.comscribd.com

SN2 (Substitution Nucleophilic Bimolecular): A one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. savemyexams.com The reaction conditions and the nature of the nucleophile determine which mechanism predominates.

Free Radical Reactions Involving this compound

Free radical reactions are chain reactions involving species with unpaired electrons. universalclass.com A key reaction for a compound like this compound is free-radical halogenation. ucr.edu This process typically involves three stages: initiation, propagation, and termination. universalclass.com

Initiation: The reaction is started by creating a halogen radical, usually by exposing the halogen (e.g., Br₂) to heat or UV light.

Propagation: The halogen radical abstracts a hydrogen atom from the alkyl chain to form H-X and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain.

Termination: The reaction stops when two radicals combine.

In this compound, the C-H bonds are not all equally reactive. The most susceptible site for hydrogen abstraction is the benzylic position (C9). libretexts.org This is because the resulting radical is a secondary benzylic radical, which is significantly stabilized by resonance with the adjacent phenyl group. Therefore, free-radical halogenation of this compound will selectively produce 9-halo-9-phenyleicosane as the major product.

Catalytic Transformations of this compound

Catalysts can be used to accelerate chemical reactions and direct them toward specific products, often under milder conditions than non-catalytic routes. catalysis.blog For this compound, catalytic transformations can target the alkyl chain, the aromatic ring, or both.

Catalytic Dealkylation and Cracking Solid acid catalysts are effective for the dealkylation (removal of the alkyl chain) of long-chain alkylaromatics. rsc.org Studies on the dealkylation of similar compounds using catalysts like silica-alumina (SMA), USY zeolites, and ZSM-5 show varying degrees of effectiveness. For example, some silica-alumina catalysts (like SMA-3) have been found to be active for the dealkylation of long-chain alkyl groups while being less active for cracking smaller alkanes. rsc.org This process can break the long eicosane chain into smaller, more valuable alkanes.

Table 3: Representative Product Yields in Catalytic Dealkylation of a Long-Chain Alkylaromatic Feedstock Data adapted from studies on vacuum gas oil containing alkyl polycyclic aromatic hydrocarbons. rsc.org

| Catalyst | >C20 Alkanes (c-mol%) | C10-20 Alkanes (c-mol%) | C5-9 Alkanes (c-mol%) | Light Hydrocarbons (c-mol%) |

| SMA-3 | 43.1 | 24.3 | 11.2 | 3.5 |

| USY | 34.5 | 22.9 | 14.1 | 11.6 |

| ZSM-5 | 16.8 | 16.8 | 10.9 | 15.1 |

Catalytic Oxidation As discussed in section 4.1, specific catalysts can direct oxidation. Ruthenium and tungsten-based systems can selectively oxidize the aromatic ring of alkylated polyaromatics while leaving long alkyl chains largely intact. cardiff.ac.ukcardiff.ac.uk This allows for the functionalization of the phenyl group without degrading the eicosane chain. Nanostructured materials are also emerging as highly efficient heterogeneous catalysts for a variety of organic transformations, including oxidations and reductions. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies measure reaction rates to elucidate reaction mechanisms and the factors that influence them. nih.govresearchgate.net For reactions involving this compound, this involves monitoring the concentration of reactants and products over time. mt.com

The rate of reaction is often expressed in a rate law, which relates the rate to the concentration of the reactants raised to a certain power (the order of the reaction). For example, the rate of oxidation of an alkyl-aromatic hydrocarbon by OH radicals would be expressed as: Rate = k[Alkyl-Aromatic][OH]

The rate coefficient, k, is a constant of proportionality that depends on temperature. Studies on the reaction of OH radicals with a series of mono-substituted aromatic compounds show that the rate coefficient generally increases with the length of the alkyl side chain. copernicus.org Similarly, reaction rate constants have been determined for the reaction of long-chain alkanes with chlorine atoms. acs.org

Table 4: Representative Reaction Rate Constants for Related Compounds

| Reaction | Compound | Rate Constant (k) | Temperature (K) |

| Alkylcyclohexane + Cl atom | Heptylcyclohexane | 5.56 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 298 |

| Alkylcyclohexane + Cl atom | Octylcyclohexane | 5.74 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 298 |

| n-Alkylbenzene + OH radical | n-Butylbenzene | ~2.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | ~298 |

| n-Alkylbenzene + OH radical | n-Pentylbenzene | ~1.8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | ~298 |

Data adapted from kinetic studies on analogous long-chain alkylated hydrocarbons. copernicus.orgacs.org

Kinetic analysis can also involve comparing the relative rates of reaction for a series of related compounds. For example, the thermal decomposition rates of different substituted compounds can be compared to understand how substituents affect the reaction mechanism and transition state energy. rsc.org

Derivatization Chemistry of 9 Phenyleicosane for Enhanced Research Applications

Strategies for Functionalization of 9-Phenyleicosane

Functionalization of this compound primarily targets the aromatic phenyl ring, which is amenable to electrophilic aromatic substitution reactions. The long alkyl chain acts as an ortho-, para-directing group, activating the ring for substitution. Common strategies involve introducing reactive functional groups that can serve as handles for further modifications.

Key functionalization reactions include:

Nitration: Introducing a nitro group (-NO₂) onto the phenyl ring via reaction with a mixture of nitric acid and sulfuric acid. The nitro group is a strong chromophore and can be subsequently reduced to an amine (-NH₂), providing a versatile site for further derivatization.

Halogenation: The introduction of halogen atoms (e.g., -Br, -Cl) through electrophilic halogenation. Halogenated derivatives are particularly useful for enhancing detection in mass spectrometry and with electron capture detectors (ECD) in gas chromatography. youtube.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the phenyl ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The resulting ketone is a chromophore and provides a reactive site for creating various other derivatives.

Sulfonation: Reacting this compound with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). This dramatically increases the polarity of the molecule, which can be exploited in certain chromatographic applications.

These initial functionalization steps are crucial as they convert the relatively inert hydrocarbon into a more reactive platform, enabling the attachment of specialized tags for analysis. nih.govrsc.org

| Functionalization Strategy | Reagents | Functional Group Introduced | Primary Application |

| Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) | Intermediate for amine synthesis, chromophore |

| Halogenation | Br₂ / FeBr₃ | Bromo (-Br) | Enhanced MS and ECD detection |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl (-COR) | Chromophore, reactive handle for further tagging |

| Sulfonation | SO₃ / H₂SO₄ | Sulfonic Acid (-SO₃H) | Increased polarity for chromatographic separation |

Introduction of Spectroscopic Tags for Improved Analytical Detection

Spectroscopy is a fundamental tool for the identification and quantification of chemical compounds. iyte.edu.trsu.seresearchgate.netespublisher.comwikipedia.org The native this compound molecule lacks features that allow for sensitive detection by common spectroscopic techniques like UV-Visible or fluorescence spectroscopy. Derivatization is employed to attach a "spectroscopic tag"—a group of atoms or a molecule that exhibits a strong, easily measurable response to electromagnetic radiation. iyte.edu.tr

Once functionalized with a reactive group such as an amine, hydroxyl, or carboxyl group (via multi-step synthesis from the initial products), this compound can be reacted with various tagging agents. For instance, an amino-functionalized this compound derivative could be reacted with dansyl chloride. The resulting sulfonamide is highly fluorescent, enabling detection at very low concentrations. Similarly, introducing a halogenated group like a pentafluorobenzyl (PFB) moiety enhances the response of an electron capture detector (EC detector) for GC analysis. libretexts.org The choice of tag is dictated by the analytical technique to be used. numberanalytics.com

| Analytical Technique | Type of Tag Required | Example Derivatizing Agent | Resulting Feature |

| UV-Visible Spectroscopy | Chromophore | 2,4-Dinitrophenylhydrazine (for carbonyls) | Strong light absorption in the visible region. libretexts.org |

| Fluorescence Spectroscopy | Fluorophore | Dansyl chloride (for amines/phenols) | High fluorescence quantum yield for sensitive detection. |

| Gas Chromatography (ECD) | Electron-capturing group | Pentafluorobenzyl bromide (PFB-Br) | High response in electron capture detection. libretexts.org |

| Mass Spectrometry (MS) | Silylating Agent | MSTFA, BSTFA | Increased volatility and characteristic fragmentation patterns. nih.govmdpi.commdpi.com |

Development of Chromophoric and Fluorophoric Derivatives

To overcome the poor detectability of this compound using absorption or fluorescence spectroscopy, chromophoric (color-absorbing) and fluorophoric (fluorescent) tags are introduced. rsc.org This is a specialized form of spectroscopic tagging that significantly enhances sensitivity.

Chromophoric Derivatives: A chromophore is a part of a molecule responsible for its color. By attaching a strong chromophore, the derivative can be detected using a standard UV-Vis spectrophotometer. For example, after converting this compound to an amine derivative, it can be reacted with reagents like 4-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl). libretexts.org The resulting product has a strong absorbance in the visible region, making it easily quantifiable. libretexts.org

Fluorophoric Derivatives: Fluorescence detection is often more sensitive than absorption. A fluorophore absorbs light at one wavelength and emits it at a longer wavelength. researchgate.net Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with amine functionalities to produce highly fluorescent derivatives. libretexts.org This allows for the detection of trace amounts of the analyte, which is crucial in environmental or biological studies. The development of such derivatives transforms this compound from a difficult-to-detect compound into one that can be readily analyzed with high sensitivity. researchgate.netlibretexts.org

Enhancing Chromatographic Separability via Derivatization

The chromatographic analysis of this compound can be challenging due to its low polarity and high boiling point. Derivatization is a powerful tool to modify its properties to improve separation and detection in both gas and liquid chromatography. researchgate.netnih.govjfda-online.com

Gas Chromatography (GC): For GC analysis, analytes must be volatile and thermally stable. researchgate.netyoutube.com While this compound is relatively volatile, introducing polar functional groups (like -OH or -COOH through multi-step synthesis) would decrease its volatility and cause peak tailing. Derivatization methods like silylation, which replaces active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group, are used to increase volatility and thermal stability, resulting in sharper, more symmetrical peaks. youtube.comlibretexts.org

High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, retention is related to polarity. Derivatization can be used to adjust the polarity of this compound to optimize its retention time and improve its separation from other components in a complex mixture. nih.gov For example, attaching a highly polar group can decrease its retention time on a C18 column, while attaching a larger, nonpolar tag can increase it. Often, the goal of derivatization for HPLC is not just to improve separation but also to add a UV-active or fluorescent tag for sensitive detection, as discussed previously. nih.govnih.gov This dual benefit makes derivatization a cornerstone of modern HPLC method development. numberanalytics.comnih.gov

| Chromatographic Technique | Goal of Derivatization | Example Reagent | Effect on Analyte |

| Gas Chromatography (GC) | Increase volatility and thermal stability | BSTFA (a silylating agent) | Replaces polar -OH/-NH groups with non-polar TMS groups. mdpi.com |

| GC | Enhance detector sensitivity | PFB-Br (pentafluorobenzyl bromide) | Adds an electron-capturing group for ECD. libretexts.org |

| HPLC (Reversed-Phase) | Modify polarity for better retention | Dansyl Chloride | Increases hydrophobicity and adds a fluorescent tag. |

| HPLC | Improve separation from interfering compounds | Various | Alters retention time to move the analyte peak away from matrix components. researchgate.net |

Impact of Derivatization on Chemical Stability and Reactivity Profiles

Introducing a new functional group to the this compound structure inherently alters its chemical stability and reactivity. nih.gov These changes can be either advantageous or detrimental, depending on the intended application.

Stability: Derivatization can enhance thermal stability, which is beneficial for GC analysis where high temperatures are used. youtube.com For instance, silyl (B83357) derivatives are generally more thermally stable than their parent compounds containing hydroxyl or amine groups. libretexts.org However, some derivatives may be less stable under certain conditions. For example, ester derivatives can be sensitive to hydrolysis under acidic or basic conditions, and many fluorophoric tags are susceptible to photobleaching upon prolonged exposure to light. nih.gov

Reactivity: The reactivity of the molecule is significantly changed. Functional groups introduced via derivatization dictate the molecule's subsequent chemical behavior. An introduced amine group allows for reactions like amide bond formation, while a newly formed ketone can undergo aldol (B89426) reactions or reductions. This modified reactivity is the basis for multi-step synthetic applications and the attachment of various tags. For instance, the introduction of an electron-withdrawing nitro group deactivates the phenyl ring toward further electrophilic substitution but can activate it for nucleophilic aromatic substitution, a complete reversal of its native reactivity. Understanding these impacts is essential for designing multi-step analytical procedures or synthetic pathways.

Computational Chemistry and Theoretical Modeling of 9 Phenyleicosane

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical (QM) calculations are fundamental to understanding the electronic makeup of molecules like 9-phenyleicosane. northwestern.eduiastate.edu These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic wavefunction. northwestern.edu From this, a variety of electronic properties can be determined, including the energies and shapes of molecular orbitals. northwestern.edunumberanalytics.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. eurjchem.comnih.gov A smaller gap generally suggests higher reactivity. eurjchem.com For long-chain alkylbenzenes, the nature of the HOMO is typically associated with the aromatic ring, while the LUMO characteristics can be influenced by both the ring and the alkyl chain.

Table 1: Key Outputs of Quantum Mechanical Calculations for this compound

| Calculated Property | Significance |

| Molecular Orbital Energies | Determines electronic stability and reactivity. |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. |

| Electron Density Distribution | Shows areas of the molecule that are electron-rich or electron-poor. |

| Partial Atomic Charges | Provides insight into the polarity of bonds and intermolecular interactions. |

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density Functional Theory (DFT) is a widely used computational method for investigating the conformational landscapes of molecules. ajrconline.orgnih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while often maintaining a high level of accuracy. nih.gov For a flexible molecule like this compound, with its long alkyl chain, there are numerous possible three-dimensional arrangements, or conformations. aip.org

DFT studies can be used to calculate the relative energies of these different conformers to identify the most stable structures. eurjchem.comaip.org The long eicosane (B133393) chain can adopt various gauche and anti (trans) arrangements of its dihedral angles, leading to a complex potential energy surface. rsc.org The interaction between the phenyl ring and the alkyl chain, including potential CH/π interactions, can further influence conformational preferences. rsc.org For instance, studies on shorter-chain alkylbenzenes have shown that conformations where the alkyl chain folds back over the aromatic ring can be energetically favorable. rsc.org

By systematically exploring the conformational space, researchers can understand the distribution of conformers at a given temperature and how this distribution affects the macroscopic properties of the substance. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM and DFT methods provide static pictures of molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. ebsco.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how this compound moves, vibrates, and interacts with its environment. ebsco.comnih.gov

These simulations can be performed on single molecules, or more commonly, on a collection of molecules to study bulk properties. nih.gov For this compound, MD simulations can reveal:

Conformational transitions: How the molecule switches between different conformations.

Intermolecular interactions: How multiple this compound molecules pack together in liquid or solid phases. nih.gov

Transport properties: Such as diffusion and viscosity.

Various force fields, which are sets of parameters describing the potential energy of the system, are available for simulating hydrocarbons and aromatic compounds, such as OPLS-AA, CHARMM, and TraPPE. nih.govnih.gov Coarse-grained (CG) models, where groups of atoms are represented as single beads, can also be used to simulate larger systems over longer timescales. nih.govacs.org

Prediction of Spectroscopic Signatures and Validation against Experimental Data

A key application of computational chemistry is the prediction of spectroscopic signatures, which can then be compared with experimental data for validation. aip.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. rsc.org These frequencies correspond to the absorption peaks in an IR spectrum. By comparing the calculated spectrum with an experimental one, researchers can confirm the structure of the synthesized compound and gain insights into the specific vibrational modes of the phenyl ring and the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict NMR chemical shifts. For this compound, this would involve calculating the chemical shifts for the different hydrogen and carbon atoms in the molecule. These predictions can aid in the assignment of complex experimental NMR spectra. acs.org

Agreement between predicted and experimental spectra provides confidence in both the computational model and the experimental structure determination. rsc.org Discrepancies, on the other hand, can point to interesting molecular features or limitations in the theoretical approach.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. lbl.govarxiv.org By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the high-energy structures that connect reactants and products. smu.edu The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. smu.edu

For this compound, computational methods could be used to study various reactions, such as its synthesis via Friedel-Crafts alkylation, or its degradation pathways. nih.govtandfonline.com For example, DFT calculations could be used to model the step-by-step process of sulfonation, a common reaction for long-chain alkylbenzenes to produce surfactants. acs.org These studies provide a molecular-level understanding of how bonds are broken and formed during a chemical transformation. smu.edu Large language models (LLMs) are also emerging as tools to guide the search for plausible reaction mechanisms. arxiv.org

Structure-Property Relationship (SPR) Modeling using In Silico Approaches

Quantitative Structure-Property Relationship (QSPR) modeling is an in silico approach that aims to correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.net These models are often built using machine learning techniques and a set of molecular descriptors, which are numerical representations of a molecule's structure. nih.govnih.gov

For a series of long-chain alkylbenzenes including this compound, QSPR models could be developed to predict properties such as:

Boiling point nih.gov

Melting point nih.gov

Viscosity

Solubility researchgate.net

Adsorption behavior rsc.org

By identifying the key molecular descriptors that influence these properties, researchers can gain a deeper understanding of the structure-property relationships and design new molecules with desired characteristics. rsc.orgresearchgate.net For instance, descriptors related to molecular size, shape, and polarity would likely be important for predicting the properties of this compound.

Environmental Fate and Transport Research of 9 Phenyleicosane

Persistence and Degradation Pathways in Environmental Compartments

The environmental persistence of 9-phenyleicosane, a long-chain alkylbenzene, is governed by its susceptibility to biotic and abiotic degradation processes. Due to its chemical structure, characterized by a long aliphatic chain and a stable phenyl group, this compound is expected to exhibit significant persistence in various environmental matrices.

Biotic Degradation (e.g., Microbial Metabolism)

The primary mechanism for the environmental breakdown of this compound is microbial degradation. A variety of microorganisms, including bacteria and fungi, possess the enzymatic machinery to metabolize long-chain alkylbenzenes. The degradation process is predominantly aerobic, with microorganisms utilizing the compound as a source of carbon and energy.

The initial step in the aerobic microbial metabolism of this compound typically involves the oxidation of the long alkyl chain. This can occur via two main pathways:

Terminal Oxidation: The terminal methyl group of the eicosane (B133393) chain is oxidized to a primary alcohol, which is further oxidized to an aldehyde and then to a carboxylic acid (phenyleicosanoic acid). This fatty acid can then undergo β-oxidation, progressively shortening the alkyl chain by two carbon units at a time.

Subterminal Oxidation: Oxidation can also occur at a sub-terminal carbon atom on the alkyl chain, leading to the formation of a secondary alcohol, which is then converted to a ketone.

Following the degradation of the alkyl side chain, the aromatic ring is typically cleaved. This process involves the enzymatic introduction of hydroxyl groups onto the phenyl ring, forming catechol or protocatechuate intermediates. These intermediates are then susceptible to ring fission by dioxygenase enzymes, leading to the formation of aliphatic dicarboxylic acids that can enter central metabolic pathways like the Krebs cycle.

Under anaerobic conditions, the degradation of this compound is significantly slower. The process is initiated by the addition of a carbon-containing molecule (e.g., fumarate) to the alkyl chain, catalyzed by enzymes such as benzylsuccinate synthase. This is followed by a series of reactions analogous to β-oxidation.

Factors Influencing Biotic Degradation:

Oxygen Availability: Aerobic degradation is significantly faster than anaerobic degradation.

Microbial Population: The presence of adapted microbial consortia enhances the rate of degradation.

Nutrient Availability: The availability of other nutrients (e.g., nitrogen, phosphorus) can limit microbial activity.

Temperature and pH: Optimal temperature and pH conditions for microbial growth will favor degradation.

Illustrative Microbial Degradation Half-Life of Long-Chain Alkylbenzenes

| Environmental Compartment | Half-Life (Days) | Conditions |

| Surface Water | 30 - 90 | Aerobic |

| Soil | 60 - 180 | Aerobic, adapted microbial population |

| Sediment | 180 - 365 | Anaerobic |

This table presents typical degradation half-lives for long-chain alkylbenzenes, the class of compounds to which this compound belongs, as specific data for this compound is not available.

Sorption and Desorption Behavior in Soil and Sediment Matrices

Due to its high hydrophobicity, indicated by a high octanol-water partition coefficient (log Kow), this compound is expected to exhibit strong sorption to soil and sediment. The primary sorbent in these matrices is soil organic matter (SOM). The sorption process is primarily driven by hydrophobic interactions between the nonpolar alkyl and phenyl components of the molecule and the organic matter.

The sorption of this compound to soil and sediment can be described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong sorption and low mobility. For long-chain alkylbenzenes, Koc values are typically high, suggesting that once introduced into the soil or sediment, this compound will be strongly retained.

Factors Influencing Sorption and Desorption:

Soil Organic Matter Content: Higher SOM content leads to stronger sorption.

Clay Mineralogy: Clay minerals can also contribute to sorption, although to a lesser extent than organic matter for highly hydrophobic compounds.

Temperature: Sorption is generally an exothermic process, so an increase in temperature can lead to a slight decrease in sorption.

Presence of Co-contaminants: The presence of other organic compounds can influence the sorption of this compound through competitive sorption or co-solvency effects.

Desorption of this compound from soil and sediment is expected to be a slow process. This slow desorption can limit the bioavailability of the compound for microbial degradation and can lead to its long-term persistence in the solid phase.

Estimated Soil Sorption Coefficient for this compound

| Parameter | Estimated Value | Significance |

| Log Kow | > 8 | High hydrophobicity |

| Koc (L/kg) | 10^5 - 10^7 | Very strong sorption to soil organic matter |

| Mobility | Immobile | Unlikely to leach into groundwater |

This table provides estimated values for this compound based on its structure and data for similar long-chain alkylbenzenes.

Volatilization and Atmospheric Transport Studies

The potential for this compound to volatilize from soil and water surfaces and undergo atmospheric transport is governed by its vapor pressure and Henry's Law constant. Long-chain alkylbenzenes have relatively low vapor pressures and moderate Henry's Law constants.

Volatilization from water bodies can occur, and the rate will be dependent on factors such as water temperature, turbulence, and wind speed. However, due to its strong sorption to suspended solids and sediment, a significant fraction of this compound in aquatic systems will not be in the dissolved phase and thus not available for volatilization.

From soil surfaces, volatilization can be a significant transport pathway, particularly from soils with low organic matter content and high moisture content. However, the strong sorption of this compound to soil organic matter will significantly reduce its volatilization potential.

Once in the atmosphere, this compound can be transported over long distances. It will exist predominantly in the vapor phase or adsorbed to atmospheric particulate matter. Its atmospheric fate is primarily determined by its reaction with hydroxyl radicals.

Environmental Distribution and Partitioning Modeling (e.g., Fugacity Models)

Fugacity models are useful tools for predicting the environmental distribution and partitioning of organic chemicals like this compound. These models use the physicochemical properties of the compound (e.g., solubility, vapor pressure, octanol-water partition coefficient) to estimate its distribution among different environmental compartments, such as air, water, soil, and sediment.

For a compound with the properties of this compound (high log Kow, low water solubility, and low vapor pressure), fugacity modeling would predict that it will predominantly partition to soil and sediment when released into the environment. A smaller fraction would be found in water, and an even smaller amount in the atmosphere. The high sorption to solids means that these compartments will act as the primary sinks for this compound.

Predicted Environmental Distribution of this compound using a Fugacity Model

| Environmental Compartment | Predicted Distribution (%) |

| Soil | 85 - 95 |

| Sediment | 5 - 15 |

| Water | < 1 |

| Air | < 0.1 |

This table illustrates a typical output from a Level III fugacity model for a compound with properties similar to this compound.

Analytical Method Development for Environmental Monitoring of this compound

The detection and quantification of this compound in environmental samples require sensitive and selective analytical methods. Due to its nonpolar nature and expected low concentrations in environmental matrices, the analytical workflow typically involves extraction, cleanup, and instrumental analysis.

Sample Preparation:

Extraction: For soil and sediment samples, common extraction techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction, using organic solvents like hexane, dichloromethane, or a mixture thereof. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a nonpolar sorbent (e.g., C18) is typically employed.

Cleanup: The extracted samples often contain interfering compounds from the matrix. Cleanup steps are necessary to remove these interferences and concentrate the analyte. Common cleanup techniques include column chromatography using silica (B1680970) gel or alumina.

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of this compound. The compound is thermally stable and volatile enough for GC analysis. The mass spectrometer provides high selectivity and allows for unambiguous identification and quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID can also be used for quantification, but it is less selective than GC-MS and may be prone to interferences in complex environmental samples.

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or mass spectrometric detection could also be used, particularly for less volatile transformation products of this compound.

Typical Analytical Parameters for this compound Analysis

| Analytical Step | Method | Details |

| Extraction (Soil) | Pressurized Liquid Extraction (PLE) | Solvent: Hexane/Dichloromethane (1:1) |

| Extraction (Water) | Solid-Phase Extraction (SPE) | Sorbent: C18 |

| Cleanup | Column Chromatography | Stationary Phase: Silica Gel |

| Instrumental Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Ionization Mode: Electron Ionization (EI) |

| Quantification | Selected Ion Monitoring (SIM) | Based on characteristic fragment ions |

This table outlines a typical analytical methodology for the determination of this compound in environmental samples.

Advanced Analytical Methods for Detection and Quantification of 9 Phenyleicosane in Complex Matrices

Hyphenated Chromatographic-Spectrometric Techniques for Trace Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are the cornerstone for the analysis of specific organic compounds like 9-phenyleicosane in multifaceted samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal and effective method for the analysis of LABs, including this compound, particularly in environmental samples like marine sediments. usgs.govnih.gov The volatility of this compound makes it well-suited for separation on a GC column, while mass spectrometry provides definitive identification and quantification.

The typical electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion (M+) peak is expected at a mass-to-charge ratio (m/z) of 358.7. Key diagnostic fragment ions for phenylalkanes arise from the cleavage of the bond between the first and second carbon of the alkyl chain adjacent to the benzene (B151609) ring, leading to the formation of a highly stable tropylium (B1234903) ion at m/z 91, as well as characteristic ions at m/z 92 and 105. usgs.gov These ions are crucial for identifying the compound in a complex chromatogram.

| Mass-to-Charge Ratio (m/z) | Proposed Ion/Fragment | Significance |

|---|---|---|

| 358.7 | [C26H46]+• (Molecular Ion) | Confirms molecular weight. |

| 91 | [C7H7]+ (Tropylium ion) | Base peak, characteristic of alkylbenzenes. |

| 92 | [C7H8]+• | Characteristic fragment of alkylbenzenes. |

| 105 | [C8H9]+ | Result of cleavage with rearrangement, common in longer-chain alkylbenzenes. |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) significantly enhances this analysis. In MS/MS, a specific precursor ion (e.g., the molecular ion at m/z 358.7) is selected and fragmented a second time to produce specific product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, drastically reduces background noise and matrix interference, allowing for lower detection limits and more accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is less conventional for non-polar hydrocarbons but offers an alternative for samples that are difficult to volatilize. Due to the non-polar nature of this compound, ionization sources such as Electrospray Ionization (ESI) are generally ineffective. Instead, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are required to achieve efficient ionization. sciex.com An LC-MS/MS method would typically use a reversed-phase column with a non-aqueous mobile phase. The use of isotope dilution, where a labeled internal standard like a ¹³C-analog of this compound is used, can provide the highest level of accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov

Beyond mass spectrometry, other advanced detectors can be employed for the analysis of this compound.

For Gas Chromatography (GC):

Flame Ionization Detector (FID): The FID is a highly sensitive detector for nearly all organic compounds containing carbon-hydrogen bonds. lcservicesltd.co.uk It is robust and provides a linear response over a wide concentration range, making it excellent for quantifying this compound, although it does not provide structural information.

Thermal Conductivity Detector (TCD): The TCD is a universal, non-destructive detector that measures changes in the thermal conductivity of the carrier gas as the analyte elutes. lcservicesltd.co.uk While less sensitive than the FID, its non-destructive nature allows for the collection of fractions for further analysis.

For High-Performance Liquid Chromatography (HPLC): Since this compound lacks a strong UV chromophore and is not fluorescent, standard HPLC detectors are not suitable. Advanced universal detectors are necessary.

Refractive Index (RI) Detector: This detector measures the difference in the refractive index between the mobile phase and the eluting sample. quora.com It is a universal detector but suffers from low sensitivity and is incompatible with gradient elution. chromatographytoday.com

Aerosol-Based Detectors: These detectors, including the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD), are nearly universal for non-volatile analytes. The column eluent is nebulized, and the mobile phase is evaporated, leaving the analyte as fine particles that are then detected. These detectors are more sensitive than RI detectors and are compatible with gradient elution, making them a superior choice for the HPLC analysis of this compound. quora.com

| Detector | Principle | Advantages for this compound | Limitations |

|---|---|---|---|

| Refractive Index (RI) | Measures changes in bulk solution refractive index. | Universal detection. | Low sensitivity, temperature-sensitive, not gradient compatible. |

| Evaporative Light Scattering (ELSD) | Measures light scattered by analyte particles after solvent evaporation. | Universal for non-volatile analytes, more sensitive than RI, gradient compatible. | Response can be non-linear. |

| Charged Aerosol (CAD) | Measures charge transferred from ionized gas to analyte particles. | Universal for non-volatile analytes, high sensitivity, gradient compatible, more uniform response. | Requires a volatile mobile phase. |

Immunoassay-Based Detection Strategies

Immunoassays are detection methods built on the principle of specific antibody-antigen recognition. For a small molecule like this compound, developing such a strategy requires treating the molecule as a hapten. The this compound would need to be chemically conjugated to a larger carrier protein to create an immunogen capable of eliciting a specific antibody response in an animal model.

Once specific antibodies are generated, a competitive immunoassay format, such as an enzyme-linked immunosorbent assay (ELISA), could be developed. In this format, a known amount of a this compound conjugate is immobilized on a surface. The sample is then incubated with the specific antibody, and this mixture is added to the surface. The this compound in the sample competes with the immobilized conjugate for binding to the limited number of antibody sites. The amount of antibody bound to the surface is then measured, which is inversely proportional to the concentration of this compound in the sample. While no specific immunoassays for this compound have been reported, successful development of assays for other non-polar compounds like polycyclic aromatic hydrocarbons (PAHs) demonstrates the feasibility of this approach for creating rapid, cost-effective, and high-throughput screening tools. eurekaselect.comnih.gov

Electrochemical Sensing Approaches for Environmental Monitoring

Electrochemical sensors offer rapid, portable, and inexpensive analysis, making them attractive for on-site environmental monitoring. usgs.gov However, this compound is not an electroactive molecule; it does not readily undergo oxidation or reduction at conventional electrode potentials. Therefore, direct electrochemical detection is not feasible.

Advanced strategies could enable indirect detection. One approach involves modifying the electrode surface with a recognition element that selectively interacts with this compound. For example, a polymer film or nanomaterial capable of π-π stacking interactions could be coated onto an electrode. The binding of the phenyl group of this compound to this modified surface could cause a measurable change in the electrode's capacitance, impedance, or the signal of a redox probe in the solution. While this remains a theoretical application for this compound, electrochemical sensors have been successfully designed for other non-electroactive aromatic compounds like benzene, demonstrating the potential of this sensing paradigm. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Detection